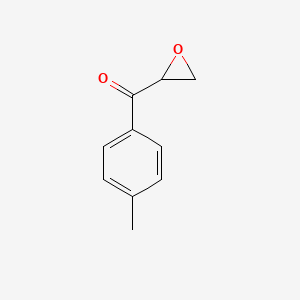![molecular formula C21H25BrN2O B15171056 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide CAS No. 874888-98-9](/img/structure/B15171056.png)
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position of the benzamide core, and a cyclohexylmethyl group attached to the nitrogen atom of the amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond involves the reaction of the brominated benzoyl chloride with 4-{[(cyclohexylmethyl)amino]methyl}aniline under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide
- 3-Bromo-N-(3-chlorophenyl)-N-(4-methylcyclohexyl)benzamide
- 3-Bromo-N-cyclohexyl-N-methylbenzamide
Uniqueness
3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the cyclohexylmethyl group. This structural uniqueness can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
874888-98-9 |
|---|---|
Molecular Formula |
C21H25BrN2O |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-bromo-N-[4-[(cyclohexylmethylamino)methyl]phenyl]benzamide |
InChI |
InChI=1S/C21H25BrN2O/c22-19-8-4-7-18(13-19)21(25)24-20-11-9-17(10-12-20)15-23-14-16-5-2-1-3-6-16/h4,7-13,16,23H,1-3,5-6,14-15H2,(H,24,25) |
InChI Key |
HWJRWFJDRAFGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
![3-(9-Bromobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B15171011.png)
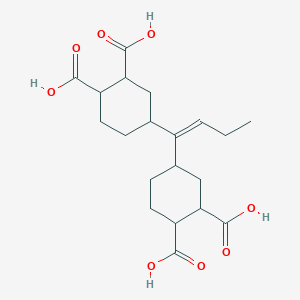

![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
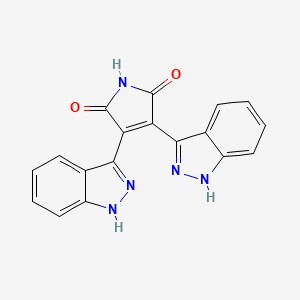
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
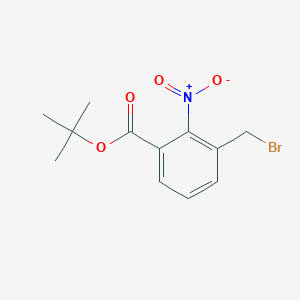
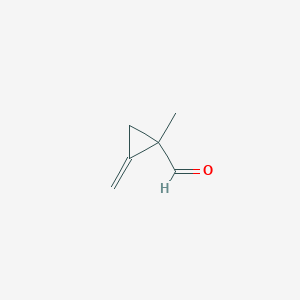
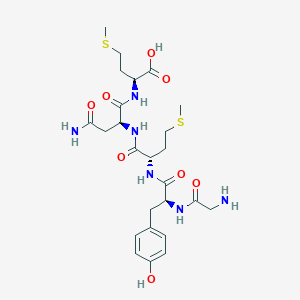
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
